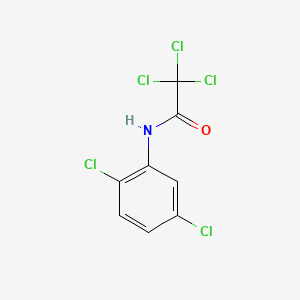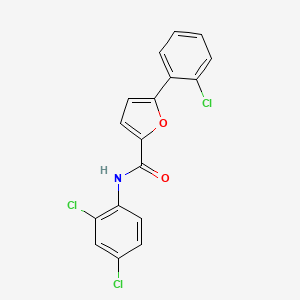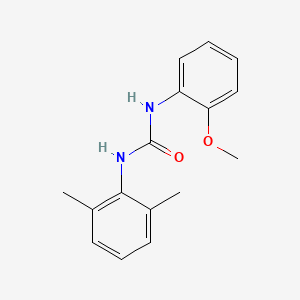
N,N'-Bis(cinnamylidene)-1,4-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(cinnamylidene)-1,4-phenylenediamine: is an organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a functional group with the general structure R1R2C=NR3, where R1, R2, and R3 can be various organic groups This compound is synthesized through the condensation reaction between cinnamaldehyde and 1,4-phenylenediamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(cinnamylidene)-1,4-phenylenediamine typically involves the condensation of cinnamaldehyde with 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is obtained after cooling and filtration.
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(cinnamylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(cinnamylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(cinnamylidene)-1,4-phenylenediamine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic reactions. In biological systems, the compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N,N’-Bis(salicylidene)-1,3-propanediamine: Another Schiff base with similar structural features but different substituents.
N,N’-Bis(2-hydroxybenzylidene)-1,4-phenylenediamine: A Schiff base with hydroxyl groups, leading to different chemical and biological properties.
N,N’-Bis(3,5-dimethylbenzylidene)-1,4-phenylenediamine: A Schiff base with methyl groups, affecting its reactivity and applications.
Uniqueness: N,N’-Bis(cinnamylidene)-1,4-phenylenediamine is unique due to the presence of cinnamylidene groups, which impart specific chemical and biological properties. The compound’s ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications.
Propiedades
Número CAS |
33685-85-7 |
|---|---|
Fórmula molecular |
C24H20N2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(E)-3-phenyl-N-[4-[[(E)-3-phenylprop-2-enylidene]amino]phenyl]prop-2-en-1-imine |
InChI |
InChI=1S/C24H20N2/c1-3-9-21(10-4-1)13-7-19-25-23-15-17-24(18-16-23)26-20-8-14-22-11-5-2-6-12-22/h1-20H/b13-7+,14-8+,25-19?,26-20? |
Clave InChI |
WUURTKBHJVQPTP-AQXJXANTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)N=C/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)N=CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)




![Dimethyl 6-phenylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11954178.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)



